Cas no 80453-47-0 (3-Hydroxy-2-methylbutanoic acid [8-[1-(acetoxymethyl)vinyl]-6-hydroxy-1-hydroxymethyl-11-oxabicyclo[8.1.0]undec-4-en-5-yl]methyl ester)

3-Hydroxy-2-methylbutanoic acid [8-[1-(acetoxymethyl)vinyl]-6-hydroxy-1-hydroxymethyl-11-oxabicyclo[8.1.0]undec-4-en-5-yl]methyl ester structure
80453-47-0 structure
Product Name:3-Hydroxy-2-methylbutanoic acid [8-[1-(acetoxymethyl)vinyl]-6-hydroxy-1-hydroxymethyl-11-oxabicyclo[8.1.0]undec-4-en-5-yl]methyl ester
CAS-nummer:80453-47-0
MF:C22H34O8
MW:426.500567913055
CID:1801283
PubChem ID:53439655
Update Time:2025-04-21

3-Hydroxy-2-methylbutanoic acid [8-[1-(acetoxymethyl)vinyl]-6-hydroxy-1-hydroxymethyl-11-oxabicyclo[8.1.0]undec-4-en-5-yl]methyl ester Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Hydroxy-2-methylbutanoic acid [8-[1-(acetoxymethyl)vinyl]-6-hydroxy-1-hydroxymethyl-11-oxabicyclo[8.1.0]undec-4-en-5-yl]methyl ester
    • [3-(3-acetyloxyprop-1-en-2-yl)-5-hydroxy-10-(hydroxymethyl)-11-oxabicyclo[8.1.0]undec-6-en-6-yl]methyl 3-hydroxy-2-methylbutanoate
    • {8-[3-(Acetyloxy)prop-1-en-2-yl]-6-hydroxy-1-(hydroxymethyl)-11-oxabicyclo[8.1.0]undec-4-en-5-yl}methyl 3-hydroxy-2-methylbutanoate
    • 80453-47-0
    • DTXSID70702069
    • Inchi: 1S/C22H34O8/c1-13(10-28-16(4)25)18-8-19(26)17(11-29-21(27)14(2)15(3)24)6-5-7-22(12-23)20(9-18)30-22/h6,14-15,18-20,23-24,26H,1,5,7-12H2,2-4H3
    • InChI-sleutel: FPUMJPCWWSXZOE-UHFFFAOYSA-N
    • LACHT: O1C2CC(C(=C)COC(C)=O)CC(C(COC(C(C)C(C)O)=O)=CCCC12CO)O

Berekende eigenschappen

  • Exacte massa: 426.22536804g/mol
  • Monoisotopische massa: 426.22536804g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 10
  • Complexiteit: 672
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 6
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 1
  • XLogP3: 0.6
  • Topologisch pooloppervlak: 126Ų

3-Hydroxy-2-methylbutanoic acid [8-[1-(acetoxymethyl)vinyl]-6-hydroxy-1-hydroxymethyl-11-oxabicyclo[8.1.0]undec-4-en-5-yl]methyl ester Gerelateerde literatuur

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